2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes a bromobenzylthio group and a dimethylphenyl group attached to a pyrimidoindole core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps:
Formation of the Pyrimidoindole Core: The initial step involves the construction of the pyrimidoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) to deprotonate the thiol group, followed by reaction with 4-bromobenzyl chloride.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its unique properties may find applications in the production of dyes, pigments, or polymers.
Mechanism of Action
The mechanism of action of 2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 2-((4-methylbenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
- 2-((4-fluorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Uniqueness
The uniqueness of 2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one lies in the presence of the bromobenzylthio group. This group can significantly influence the compound’s reactivity and biological activity, distinguishing it from other similar compounds. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrN3OS/c1-15-11-16(2)13-19(12-15)29-24(30)23-22(20-5-3-4-6-21(20)27-23)28-25(29)31-14-17-7-9-18(26)10-8-17/h3-13,27H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNXSJXWTTXBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.